![molecular formula C13H10N4O2 B15065836 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370589-10-9](/img/structure/B15065836.png)
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods developed for synthesizing pyrazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of solvents, catalysts, and reaction conditions can be optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolopyridine core.
Applications De Recherche Scientifique
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its structural similarity to purine bases.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or interfere with the function of natural purine bases, potentially inhibiting enzyme activity or altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Riociguat: A compound with a similar pyrazolopyridine core, used as a therapeutic agent for pulmonary hypertension.
Other Pyrazolopyridines: Compounds with variations in the substitution pattern on the pyrazole and pyridine rings.
Uniqueness
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its hydroxyl and benzamide groups contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research.
Propriétés
Numéro CAS |
370589-10-9 |
|---|---|
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19) |
Clé InChI |
HQPPYJBVJBYRFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)

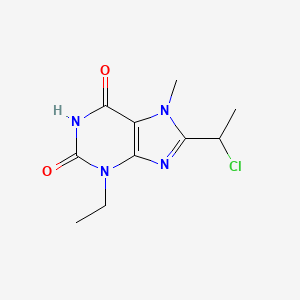


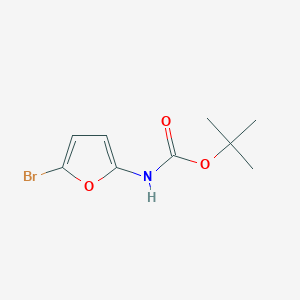
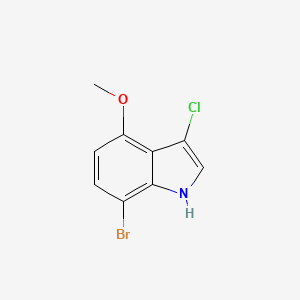
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
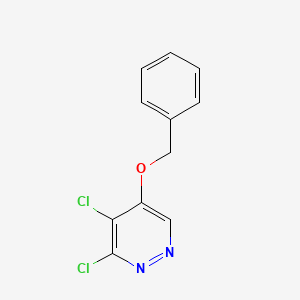
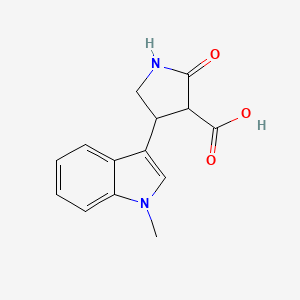
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)
